[4-[(E)-3-Thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate [4-[(E)-3-Thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 297150-15-3
VCID: VC0371391
InChI: InChI=1S/C22H16O3S/c23-21(14-13-20-7-4-16-26-20)18-9-11-19(12-10-18)25-22(24)15-8-17-5-2-1-3-6-17/h1-16H/b14-13+,15-8+
SMILES: C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3
Molecular Formula: C22H16O3S
Molecular Weight: 360.4g/mol

[4-[(E)-3-Thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate

CAS No.: 297150-15-3

Main Products

VCID: VC0371391

Molecular Formula: C22H16O3S

Molecular Weight: 360.4g/mol

[4-[(E)-3-Thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate - 297150-15-3

CAS No. 297150-15-3
Product Name [4-[(E)-3-Thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Molecular Formula C22H16O3S
Molecular Weight 360.4g/mol
IUPAC Name [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C22H16O3S/c23-21(14-13-20-7-4-16-26-20)18-9-11-19(12-10-18)25-22(24)15-8-17-5-2-1-3-6-17/h1-16H/b14-13+,15-8+
Standard InChIKey ITIURZJEOLWFKV-RIJNBSGKSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3
SMILES C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3
PubChem Compound 6294269
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator